4-nitro-N-[4-(phenylamino)phenyl]benzamide
Overview
Description
“N-(4-anilinophenyl)-4-nitrobenzamide” is a compound that contains an aniline (phenylamine) and a nitrobenzamide group. Anilines are primary amines that have the amino group attached to a phenyl group, and they are often used in the manufacture of dyes, drugs, explosives, plastics, and photographic and rubber chemicals . Nitrobenzamides are a type of aromatic amide where the amide is substituted by a nitro group .
Molecular Structure Analysis
The molecular structure of “N-(4-anilinophenyl)-4-nitrobenzamide” would likely involve a benzene ring due to the aniline and nitrobenzamide groups. The exact structure would depend on the positions of these groups on the benzene ring .
Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures often undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(4-anilinophenyl)-4-nitrobenzamide” would depend on its exact molecular structure. For instance, similar compounds like “N-(4-Anilinophenyl)benzamide” have a molecular weight of 288.343 Da .
Mechanism of Action
Properties
IUPAC Name |
N-(4-anilinophenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(14-6-12-18(13-7-14)22(24)25)21-17-10-8-16(9-11-17)20-15-4-2-1-3-5-15/h1-13,20H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPHFLDOUDSHGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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